
1-(3,5-Dimethylpyridin-2-yl)piperazine
Overview
Description
1-(3,5-Dimethylpyridin-2-yl)piperazine is a useful research compound. Its molecular formula is C11H17N3 and its molecular weight is 191.27 g/mol. The purity is usually 95%.
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Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(3,5-Dimethylpyridin-2-yl)piperazine, and how can reaction conditions be optimized for higher yield?
The synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or coupling reactions. For example, a modified Buchwald-Hartwig amination can introduce the piperazine moiety to the pyridine core. Optimization strategies include:
- Catalyst selection : Palladium-based catalysts (e.g., Pd(OAc)₂) with ligands like Xantphos improve coupling efficiency .
- Temperature control : Reactions performed at 80–100°C minimize side products while maintaining reaction kinetics .
- Purification : High-performance liquid chromatography (HPLC) or column chromatography with ethyl acetate/hexane gradients ensures high purity (>95%) .
Q. How is this compound structurally characterized?
Key techniques include:
- NMR spectroscopy : and NMR confirm the presence of the dimethylpyridine and piperazine moieties (e.g., methyl protons at δ 2.2–2.5 ppm; piperazine N–H signals at δ 1.8–2.0 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak at m/z 220.1452 (C₁₁H₁₇N₃⁺) .
- X-ray crystallography : Resolves stereochemistry and bond angles, critical for confirming the 3,5-dimethyl substitution pattern on the pyridine ring .
Q. What preliminary biological assays are recommended for evaluating this compound’s activity?
- Receptor binding assays : Screen for affinity at serotonin (5-HT₃) or dopamine receptors, given structural similarities to known ligands .
- Cytotoxicity testing : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess potential anticancer activity .
- ADME profiling : Measure solubility (via shake-flask method) and metabolic stability in liver microsomes to prioritize lead candidates .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound derivatives?
- Substituent variation : Introduce electron-withdrawing groups (e.g., Cl, CF₃) at the pyridine 4-position to modulate receptor binding. For example, 1-(3,5-dichloropyridin-2-yl)piperazine shows enhanced 5-HT₃ antagonism .
- Piperazine modification : Replace piperazine with morpholine or thiomorpholine to alter pharmacokinetic properties (e.g., logP, bioavailability) .
- Bioisosteric replacements : Substitute pyridine with pyrimidine to evaluate changes in target selectivity (e.g., kinase inhibition) .
Q. What strategies resolve contradictions in biological activity data across assays?
- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time to minimize inter-lab variability .
- Orthogonal validation : Confirm receptor binding results using both radioligand displacement (e.g., -GR65630 for 5-HT₃) and functional assays (e.g., Ca²⁺ flux) .
- Computational docking : Use Schrödinger Suite or AutoDock to predict binding poses and identify false positives caused by assay artifacts .
Q. How can computational modeling predict off-target interactions for this compound?
- Pharmacophore mapping : Align the compound’s piperazine-pyridine scaffold with known pharmacophores for GPCRs or ion channels .
- Machine learning models : Train Random Forest or SVM classifiers on ChEMBL data to prioritize targets (e.g., dopamine D₂ over histamine H₁ receptors) .
- Molecular dynamics (MD) simulations : Simulate binding stability in lipid bilayers to assess membrane permeability and CNS penetration .
Properties
Molecular Formula |
C11H17N3 |
---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
1-(3,5-dimethylpyridin-2-yl)piperazine |
InChI |
InChI=1S/C11H17N3/c1-9-7-10(2)11(13-8-9)14-5-3-12-4-6-14/h7-8,12H,3-6H2,1-2H3 |
InChI Key |
QZPYIYKSEGZFPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1)N2CCNCC2)C |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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